
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-Chloro-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide typically involves the chloroacetylation of 2-amino-1,3-thiazole. This reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiazolidines.
Condensation reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Condensation agents: Aldehydes, ketones
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, imines, and enamines. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Chloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiazole ring can also interact with DNA and proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A precursor in the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide.
2-Methylthiazole: Similar structure but with a methyl group instead of a chloroacetamide group.
Thiazole-4-carboxamide: Contains a carboxamide group instead of a chloroacetamide group.
Uniqueness
This compound is unique due to its chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Biological Activity
2-Chloro-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with chloroacetyl chloride or related reagents. The synthetic pathways often utilize various amines to form acetamide derivatives, which are then evaluated for biological activity. For example, the compound was synthesized through the reaction of 1,3-thiazole with chloroacetyl chloride in the presence of a base .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported to range from 0.08 to 2.31 mg/mL .
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.08 | 0.11 |
Escherichia coli | 0.25 | 0.31 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.15 | 0.20 |
The compound's efficacy against MRSA is particularly noteworthy, suggesting its potential as a therapeutic agent in treating resistant infections .
Antidiabetic Activity
Research has also indicated that derivatives of thiazole compounds, including this compound, exhibit antidiabetic properties. In vivo studies demonstrated that these compounds significantly reduced blood glucose levels in diabetic rat models . The mechanism is believed to involve the enhancement of insulin secretion from pancreatic beta cells.
Table: Antidiabetic Effects in Experimental Models
Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
---|---|---|
This compound | 100 | 45% |
Control (untreated) | - | - |
This reduction was attributed to the modulation of glucose metabolism and insulin sensitivity .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against liver carcinoma cell lines such as HepG2. The compound's IC50 values suggest moderate cytotoxicity, with further structure-activity relationship (SAR) studies indicating that substituents on the thiazole ring can significantly influence its efficacy .
Table: Cytotoxicity Against HepG2 Cells
Compound | IC50 (µM) |
---|---|
This compound | 12.5 |
Doxorubicin (control) | 5.0 |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Resistance : A study focused on the compound's effectiveness against resistant strains of bacteria, demonstrating its ability to inhibit biofilm formation and enhance the efficacy of traditional antibiotics like ciprofloxacin .
- Diabetes Management : Another investigation assessed its role in managing diabetes by improving insulin sensitivity and reducing hyperglycemia in animal models .
Q & A
Basic Question: What are the established synthetic routes for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, and what intermediates are critical?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Intermediate Preparation : React 2-aminothiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. This forms the acetamide backbone .
Derivatization : The intermediate can undergo further reactions (e.g., alkylation or condensation) with reagents like hydrazonoyl chlorides or phenacyl bromides to generate thiazole-containing derivatives .
Key Intermediates :
- 2-Chloro-N-(thiazol-2-yl)acetamide (Intermediate 17) .
- 2-Amino-5-substituted thiazoles, which are functionalized with aryl/alkyl groups .
Reaction Conditions : - Solvents: Dichloromethane or dioxane.
- Catalysts: KI in DMF for nucleophilic substitution .
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress .
Advanced Question: How can researchers optimize reaction yields for derivatives of this compound?
Methodological Answer:
Yield optimization involves:
- Temperature Control : Reactions at 20–25°C prevent side product formation (e.g., over-alkylation) .
- Catalyst Selection : KI enhances reactivity in DMF by stabilizing transition states during nucleophilic substitutions .
- Substrate Ratios : A 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride minimizes unreacted starting material .
Case Study : - Derivative 4e (2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide) achieved 90% yield via slow addition of reagents and recrystallization from ethanol-DMF .
Basic Question: What structural characterization techniques are used for this compound?
Methodological Answer:
- X-Ray Crystallography : Resolves hydrogen bonding networks (e.g., N–H···N interactions) and dihedral angles between the thiazole ring and acetamide group .
- Spectroscopy :
- 1H-NMR : Identifies protons on the thiazole ring (δ 7.18–7.44 ppm) and acetamide NH (δ 12.15–12.19 ppm) .
- IR : Confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
Key Findings :
- The thiazole ring is coplanar with the acetamide group, facilitating π–π stacking in crystal lattices .
Advanced Question: How can computational modeling enhance the study of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Predicts binding affinities to bacterial ribosomes (targeting protein synthesis) or cancer-related enzymes .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., with G-protein-coupled receptors) under physiological conditions .
Case Study : - Derivatives showed anti-proliferative activity in silico against breast cancer cell lines, validated via in vitro MTT assays .
Basic Question: What assays evaluate the antibacterial efficacy of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Determined using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Quantify bactericidal kinetics over 24 hours .
Mechanistic Insight : - The compound disrupts bacterial protein synthesis, likely by binding to 50S ribosomal subunits .
Advanced Question: How do researchers resolve contradictions in reported synthetic yields (e.g., 75% vs. 90%)?
Methodological Answer:
- Variable Analysis :
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) on benzyl rings increase reactivity, improving yields .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of thiazole amines .
- Reproducibility Checks :
- Strict control of temperature (±2°C) and reaction time.
- Use of high-purity reagents (e.g., redistilled chloroacetyl chloride) .
Advanced Question: What strategies manage polymorphism in crystallographic studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., methanol-acetone) to favor specific crystal forms .
- Temperature Gradients : Slow evaporation at 4°C promotes thermodynamically stable polymorphs .
Case Study : - The title compound crystallized in a triclinic system (space group P1) with Z = 2, confirmed via SHELXL refinement .
Properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDJRBFOXKCGFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280640 | |
Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804185 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5448-49-7 | |
Record name | 5448-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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